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Compound of Interest

Compound Name: 5-Chloro-3-hydroxypicolinonitrile

Cat. No.: B1398180 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-
hydroxypicolinonitrile

Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds

form the backbone of many innovative molecules. Among these, substituted pyridines are of

paramount importance due to their versatile chemical reactivity and their prevalence in a vast

array of biologically active agents. 5-Chloro-3-hydroxypicolinonitrile is a multifunctional

pyridine derivative that presents a unique combination of reactive sites: a nucleophilic hydroxyl

group, an electrophilic aromatic ring, and a versatile nitrile moiety. This combination makes it a

highly valuable building block for the synthesis of complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals. It moves beyond a simple recitation of data to provide a

synthesized analysis of the compound's properties, grounded in established chemical

principles. We will explore its molecular identity, delve into its physicochemical characteristics,

propose a logical synthetic framework, outline protocols for its analytical characterization, and

provide essential safety guidance. The insights herein are designed to empower scientists to

effectively utilize this compound in their research endeavors.

Part 1: Molecular Identity and Structure
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The precise identification and structural understanding of a compound are the foundation of all

subsequent research. 5-Chloro-3-hydroxypicolinonitrile is a pyridine ring substituted with

chloro, hydroxyl, and cyano groups at positions 5, 3, and 2, respectively.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1398180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Commercially Available
2,5-Dichloropyridine

Selective Hydroxylation
(e.g., Nucleophilic Substitution)

5-Chloro-2-hydroxypyridine

Nitration

5-Chloro-2-hydroxy-3-nitropyridine

Reduction of Nitro Group

3-Amino-5-chloro-2-hydroxypyridine

Sandmeyer Reaction

5-Chloro-3-hydroxypicolinonitrile

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 5-Chloro-3-hydroxypicolinonitrile.
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This multi-step process leverages well-established reactions in pyridine chemistry, such as

nitration and the Sandmeyer reaction, to systematically install the required functional groups

onto a simple starting material. A similar pathway has been described for the synthesis of

related dihydroxypyridines. [1]

Part 4: Analytical Characterization Protocols
Structural verification is a non-negotiable step in chemical synthesis. The following are self-

validating protocols for the comprehensive characterization of 5-Chloro-3-
hydroxypicolinonitrile.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
This technique provides detailed information about the atomic connectivity and chemical

environment of the molecule.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve

it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial

as it allows for the observation of the exchangeable hydroxyl proton.

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

Expected Signals: Two distinct signals in the aromatic region (typically 7.0-9.0 ppm), each

appearing as a doublet due to coupling with the other. A broad singlet corresponding to the

hydroxyl proton (O-H) will also be present, with a chemical shift that can vary depending

on concentration and temperature.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.

Expected Signals: Six distinct signals are expected. Five signals in the aromatic region

(~110-160 ppm) corresponding to the pyridine ring carbons. The nitrile carbon (C≡N) will

appear as a characteristic signal further downfield, typically in the range of 115-125 ppm.

Protocol 2: Mass Spectrometry (MS)
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MS is used to confirm the molecular weight and elemental composition.

Methodology:

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable

solvent such as methanol or acetonitrile.

Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire

spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Data Interpretation:

Molecular Ion: Look for a peak corresponding to the calculated exact mass (153.99 Da). In

positive mode, this will be at m/z ~155.00 ([C₆H₄ClN₂O]⁺). In negative mode, it will be at

m/z ~152.98 ([C₆H₂ClN₂O]⁻).

Isotopic Pattern: A critical self-validating feature is the chlorine isotope pattern. The

molecular ion will consist of two peaks: one for the ³⁵Cl isotope (M) and another for the

³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. This signature

provides unambiguous confirmation of the presence of a single chlorine atom.

Protocol 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.

Methodology:

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Expected Absorption Bands:

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
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C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹. Its presence is a

strong indicator of the nitrile group.

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of

the aromatic pyridine ring.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Part 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Chloro-3-hydroxypicolinonitrile is not widely

available, data from structurally related compounds can be used to establish prudent handling

practices. Compounds such as 3-Chloro-5-hydroxybenzonitrile and other chlorinated pyridines

are often classified as harmful if swallowed and can cause skin and eye irritation. [2][3]

Personal Protective Equipment (PPE): Always handle this compound wearing standard PPE,

including a lab coat, nitrile gloves, and chemical safety goggles.

Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of dust or fumes. [4]* Storage: Store the compound in a tightly

sealed container in a cool, dry, and well-ventilated area. Keep it segregated from

incompatible materials, particularly strong oxidizing agents. [5]* Disposal: Dispose of waste

material in accordance with local, state, and federal regulations for chemical waste.

Conclusion
5-Chloro-3-hydroxypicolinonitrile is a well-defined molecular entity with a rich chemical

potential. Its predicted physicochemical properties, such as a TPSA of 56.9 Å² and an XLogP3

of 1.7, place it in a favorable region of chemical space for drug development. [6]The strategic

arrangement of its chloro, hydroxyl, and nitrile functional groups provides three distinct points

for chemical modification, making it an exceptionally versatile platform for building molecular

diversity. The analytical protocols detailed here provide a robust framework for its unambiguous

characterization. By adhering to the recommended safety precautions, researchers can

confidently and effectively leverage the synthetic potential of this valuable compound to

advance the frontiers of science and medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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